2,4-Dicloro-benzaldehído oxima

Descripción general

Descripción

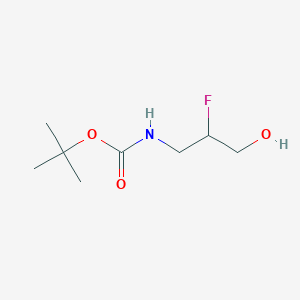

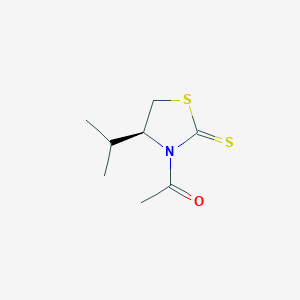

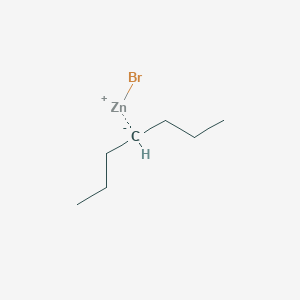

2,4-Dichlorobenzaldehyde oxime is a chemical compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.03 . It is primarily used in laboratory settings .

Synthesis Analysis

The synthesis of 2,4-Dichlorobenzaldehyde can be achieved through the continuous oxidation of 2,4-dichlorotoluene . This process involves using one or more metal ion complexes of cobalt, molybdenum, and bromine as catalysts, hydrogen peroxide as an oxidizing agent, and acetic acid as a solvent .Molecular Structure Analysis

The InChI code for 2,4-Dichlorobenzaldehyde oxime is 1S/C7H5Cl2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-3H,4H2 .Chemical Reactions Analysis

2,4-Dichlorobenzaldehyde is sensitive to light and may also be sensitive to prolonged exposure to air and moisture . It is insoluble in water and is incompatible with iron, oxygen, and oxygen-containing materials .Physical And Chemical Properties Analysis

2,4-Dichlorobenzaldehyde oxime is a white crystalline solid or off-white chunky solid with black specks and a pungent odor . It is sensitive to light and may also be sensitive to prolonged exposure to air and moisture . It is insoluble in water .Aplicaciones Científicas De Investigación

Aplicaciones como Antídoto contra Organofosforados

2,4-Dicloro-benzaldehído oxima: forma parte de la clase de las oximas, que son cruciales en la química medicinal por su papel como antídotos contra el envenenamiento por organofosforados (OP). Estos compuestos pueden reactivar la enzima acetilcolinesterasa (AChE), que a menudo es inhibida por los OP .

Agentes Antibacterianos

Las oximas, incluidos los derivados como This compound, han sido reconocidas por sus propiedades antibacterianas. Se utilizan en la síntesis de cefalosporinas, una clase de antibióticos β-lactámicos, que son efectivos contra un amplio espectro de patógenos Gram-positivos y Gram-negativos .

Agentes Antifúngicos y Antiinflamatorios

Los derivados de la oxima exhiben actividades antifúngicas y antiinflamatorias. Su mecanismo implica varias interacciones biológicas a nivel molecular, que pueden aprovecharse en el desarrollo de nuevos fármacos .

Propiedades Antioxidantes

Estos compuestos también son conocidos por sus actividades antioxidantes This compound puede estudiarse por su potencial para mitigar enfermedades relacionadas con el estrés oxidativo, proporcionando una vía para aplicaciones terapéuticas .

Investigación Anticancerígena

El potencial anticancerígeno de las oximas es otra área importante de investigación This compound puede estar involucrado en la síntesis de compuestos que pueden actuar contra varias líneas celulares cancerosas, contribuyendo al desarrollo de nuevos tratamientos oncológicos .

Evaluación de la Toxicidad de la Mucosa Olfativa

This compound: ha sido identificado como un nuevo tóxico de la mucosa olfativa (MO). La investigación en este campo puede conducir a una mejor comprensión de los mecanismos de toxicidad de la MO y al desarrollo de protocolos de evaluación de seguridad para nuevos productos químicos .

Síntesis de Derivados Farmacológicos

Esta oxima se utiliza como intermediario en la síntesis de una amplia gama de derivados farmacológicos. Sus propiedades químicas permiten una preparación quimioselectiva, que es esencial en la creación de moléculas farmacológicas específicas .

Modelado QSAR

El modelado de la relación cuantitativa estructura-actividad (QSAR) es una aplicación vital donde los derivados de This compound pueden utilizarse. Estos modelos ayudan a predecir la toxicidad y la actividad biológica de nuevos compuestos, facilitando el proceso de descubrimiento de fármacos .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that 2,4-dichlorobenzaldehyde, a related compound, forms bidentate schiff base ligands when condensed with 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole . These ligands and their metal complexes have been identified as potential antimicrobial agents .

Mode of Action

It’s known that 2,4-dichlorobenzaldehyde interacts with its targets to form bidentate schiff base ligands . These ligands can bind to metal ions, forming complexes that exhibit antimicrobial activity .

Biochemical Pathways

The formation of schiff base ligands suggests that it may interfere with normal biochemical processes, potentially inhibiting microbial growth .

Result of Action

The related compound 2,4-dichlorobenzaldehyde has been shown to exhibit antimicrobial activity when it forms bidentate schiff base ligands . This suggests that 2,4-Dichlorobenzaldehyde Oxime may also have antimicrobial effects.

Action Environment

It’s known that the related compound 2,4-dichlorobenzaldehyde is sensitive to light and may also be sensitive to prolonged exposure to air and moisture .

Análisis Bioquímico

Biochemical Properties

2,4-Dichlorobenzaldehyde oxime plays a role in biochemical reactions, particularly in the formation of Schiff base ligands. These ligands can form complexes with metal ions, which are potential antimicrobial agents . The compound interacts with enzymes such as 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole, leading to the formation of bidentate Schiff base ligands

Cellular Effects

2,4-Dichlorobenzaldehyde oxime has been shown to affect various types of cells and cellular processes. It can induce necrosis and unregulated cell death in skeletal muscle, kidney, liver, and neural cells . The compound increases the formation of reactive oxygen species and activates antioxidant scavenging mechanisms . These effects suggest that 2,4-Dichlorobenzaldehyde oxime can significantly influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2,4-Dichlorobenzaldehyde oxime involves its interaction with biomolecules at the molecular level. The compound acts as a nucleophile, reacting with aldehydes and ketones to form oximes . This reaction is essentially irreversible as the adduct dehydrates, leading to the formation of stable oxime compounds . These interactions can result in enzyme inhibition or activation and changes in gene expression, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichlorobenzaldehyde oxime can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dichlorobenzaldehyde oxime can induce olfactory mucosal toxicity in mice, with its effects being dependent on the duration of exposure . This suggests that the compound’s impact on cellular processes may vary over time, highlighting the importance of temporal considerations in experimental settings.

Dosage Effects in Animal Models

The effects of 2,4-Dichlorobenzaldehyde oxime vary with different dosages in animal models. At lower doses, the compound may exhibit antimicrobial properties, while higher doses can lead to toxic or adverse effects . In mice, 2,4-Dichlorobenzaldehyde oxime has been identified as a potent olfactory mucosal toxicant, with its toxicity being dose-dependent . These findings underscore the importance of dosage considerations in evaluating the compound’s safety and efficacy.

Metabolic Pathways

2,4-Dichlorobenzaldehyde oxime is involved in metabolic pathways that include the formation of Schiff base ligands and their metal complexes . These pathways involve enzymes such as 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole, which facilitate the condensation reaction with 2,4-Dichlorobenzaldehyde oxime . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, contributing to its overall biochemical activity.

Transport and Distribution

The transport and distribution of 2,4-Dichlorobenzaldehyde oxime within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its biochemical activity and potential toxicity

Subcellular Localization

2,4-Dichlorobenzaldehyde oxime’s subcellular localization is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

(NE)-N-[(2,4-dichlorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJQBRVMFRQQIG-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56843-28-8 | |

| Record name | 2,4-Dichlorobenzaldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichlorobenzaldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichlorobenzaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-6-aminohexanoic acid](/img/structure/B1599889.png)

![4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1599900.png)

![Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate](/img/structure/B1599901.png)

![3,4-Dihydrocyclopenta[b]indol-1(2H)-one](/img/structure/B1599910.png)